REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([O:20][CH3:21])=[C:11]([C:15]([O:18][CH3:19])=[CH:16][CH:17]=1)[C:12]([OH:14])=O.S(Cl)([Cl:24])=O.C([C@H]([C@@H](C(O)=O)O)O)(O)=O.[NH2:36][CH2:37][CH:38]1[CH2:42][CH2:41][CH2:40][N:39]1[CH2:43][CH3:44]>O>[ClH:24].[CH2:43]([N:39]1[CH2:40][CH2:41][CH2:42][CH:38]1[CH2:37][NH:36][C:12](=[O:14])[C:11]1[C:15]([O:18][CH3:19])=[CH:16][CH:17]=[C:9]([Br:8])[C:10]=1[O:20][CH3:21])[CH3:44] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[C@@H](O)[C@H](O)C(=O)O.NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([O:20][CH3:21])=[C:11]([C:15]([O:18][CH3:19])=[CH:16][CH:17]=1)[C:12]([OH:14])=O.S(Cl)([Cl:24])=O.C([C@H]([C@@H](C(O)=O)O)O)(O)=O.[NH2:36][CH2:37][CH:38]1[CH2:42][CH2:41][CH2:40][N:39]1[CH2:43][CH3:44]>O>[ClH:24].[CH2:43]([N:39]1[CH2:40][CH2:41][CH2:42][CH:38]1[CH2:37][NH:36][C:12](=[O:14])[C:11]1[C:15]([O:18][CH3:19])=[CH:16][CH:17]=[C:9]([Br:8])[C:10]=1[O:20][CH3:21])[CH3:44] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=O)O)C(=CC1)OC)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
(+)-2-(aminomethyl)-1-ethylpyrrolidine d-tartrate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[C@@H](O)[C@H](O)C(=O)O.NCC1N(CCC1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)N1C(CCC1)CNC(C1=C(C(=CC=C1OC)Br)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |